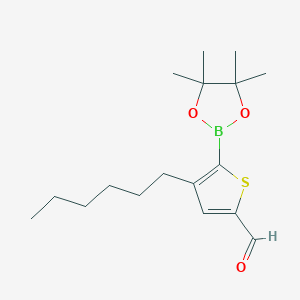
4-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Descripción general
Descripción
Molecular Structure Analysis
H \ C=O | S-C-C-C-C-C-C-H | B Aplicaciones Científicas De Investigación
Organic Solar Cell Production
4-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde and related compounds are used in the production of organic solar cells. The structure of these compounds, including their donor–π–spacer–acceptor (D-π-A) format, makes them suitable for single-component organic solar cells. Their synthesis often involves the Suzuki cross-coupling reaction, highlighting their importance in advancing solar cell technology (Mikhailov et al., 2022).
Photovoltaic Devices
This compound is integral in creating multi-branched crystalline molecules for photovoltaic devices. Its synthesis through Horner(Emmons reactions with hexyl-substituted thiophene-based carbaldehydes leads to the creation of organic photovoltaic (OPV) cells. These cells, incorporating methanofullerene derivatives, demonstrate notable short-circuit current density and power conversion efficiency (Kim et al., 2009).
Crystal Structure and Physicochemical Properties
The compound is also used in research for its crystal structure and physicochemical properties. Studies involve crystallographic and conformational analyses using density functional theory (DFT) to understand the molecular structures and properties of such compounds. These analyses are crucial in the development of new materials and chemicals (Huang et al., 2021).
Near-Infrared Fluorescent Probes
Another application lies in the field of near-infrared fluorescence probes. The compound is used to synthesize novel near-infrared fluorescence probes of carbazole borate ester including indole, which are significant in various scientific and medical imaging applications (You-min, 2014).
Organic Semiconductors
It also finds application in synthesizing soluble star-shaped molecules based on thiophene derivatives as organic semiconductors. These molecules are used in field-effect transistor applications due to their good solubility and self-film-forming properties, contributing significantly to the advancement of organic semiconductor technology (Kim et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
4-hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3S/c1-6-7-8-9-10-13-11-14(12-19)22-15(13)18-20-16(2,3)17(4,5)21-18/h11-12H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLBLAYGDQUMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C=O)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



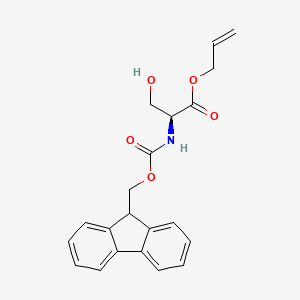
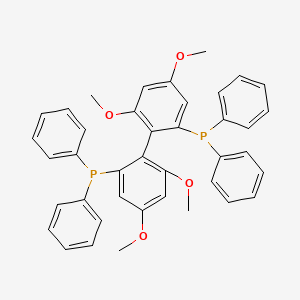



![(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3177192.png)
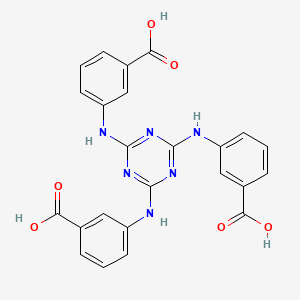
![(3-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid](/img/structure/B3177217.png)
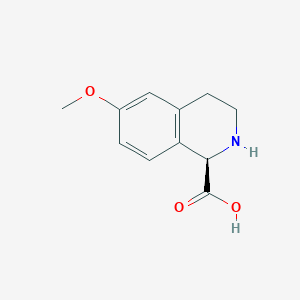
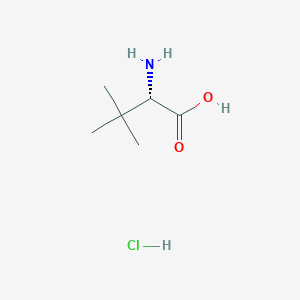
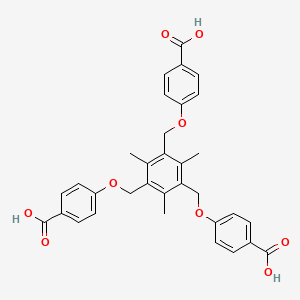
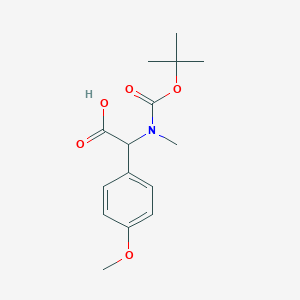

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)